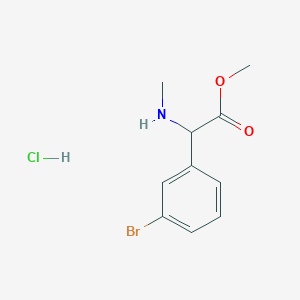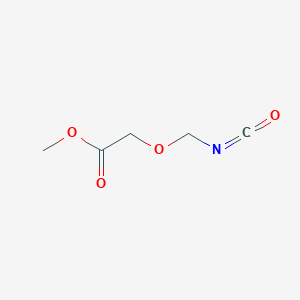
(Allyloxycarbonylbenzylamino)-acetic acid
Übersicht
Beschreibung
“(Allyloxycarbonylbenzylamino)-acetic acid” is a complex organic compound containing an allyloxy group, a carbonyl group, a benzylamino group, and an acetic acid group. Each of these groups has distinct chemical properties that would contribute to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the allyloxy group might participate in reactions with electrophiles, the carbonyl group could undergo addition reactions, and the acetic acid group could donate a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acetic acid could make it soluble in water, while the benzyl group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Peptide and Protein Science
- Field : Peptide and Protein Science .
- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” is used as a protecting group in peptide synthesis . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
- Method : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Results : This review analyses and discusses the 60+ individual protecting groups reported for cysteine, highlighting their applications in peptide synthesis and protein science .
Synthesis of Carbamates
- Field : Organic Chemistry .
- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” is used in the synthesis of carbamates .
- Method : The compound was prepared in a planetary ball-mill, with no racemisation .
- Results : This represents the first report on the CDI-mediated N-carbamoylation of amino esters by mechanochemistry .
Enzyme Acid Resistance
- Field : Biotechnology .
- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” could potentially be used in the development of acid-resistant enzymes . These enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .
- Method : Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .
- Results : The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .
Chemical Conjugation Strategies
- Field : Biochemistry .
- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” could be used in chemical conjugation strategies . The resulting conjugate showed an antibody-dependent cellular cytotoxicity (ADCC) and induced an enhanced cytotoxic activity of natural killer (NK) cells against folic receptor-α positive cancer cells .
- Method : The compound was prepared in the presence of NaNO2 and acetic acid .
- Results : The degree of labelling of folic acid of 1–2 was achieved .
Protecting Groups for Phenolic Amino Acids
- Field : Organic Chemistry .
- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” can be used as a protecting group for phenolic amino acids . Protecting groups are important in organic synthesis as they allow for the selective modification of specific functional groups within a molecule .
- Method : The compound can be prepared and applied to the amino acid under specific conditions, protecting the phenolic group during further reactions .
- Results : This method allows for the selective modification of phenolic amino acids, expanding the possibilities for complex organic synthesis .
Modification of Native Amino Acids
- Field : Biochemistry .
- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” could potentially be used in the modification of native amino acids on peptides or proteins . This has applications in the development of antibody–drug conjugates .
- Method : The compound can be prepared and applied to the peptide or protein under specific conditions, modifying the native amino acids .
- Results : This method allows for the selective modification of native amino acids, which can enhance the effectiveness of antibody–drug conjugates .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQEQWIKPDGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Allyloxycarbonylbenzylamino)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)
amine dihydrochloride](/img/structure/B1459190.png)


![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)



